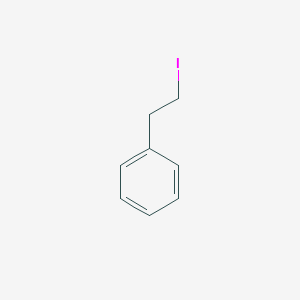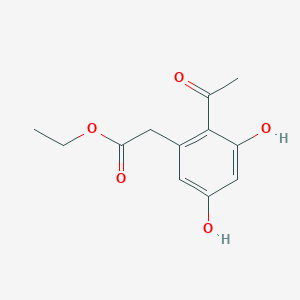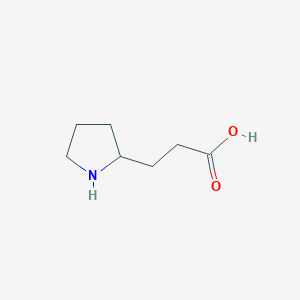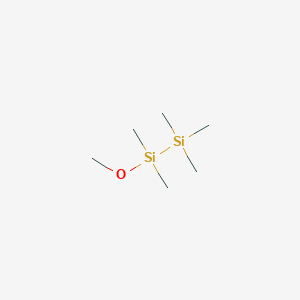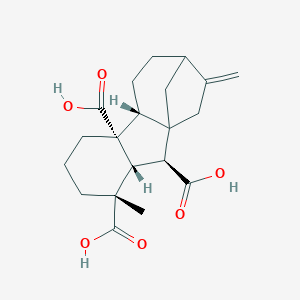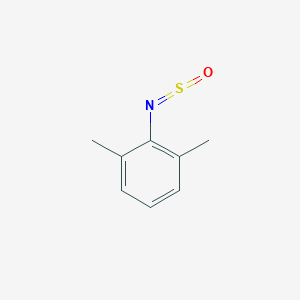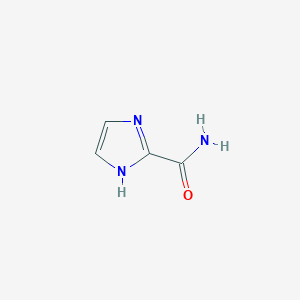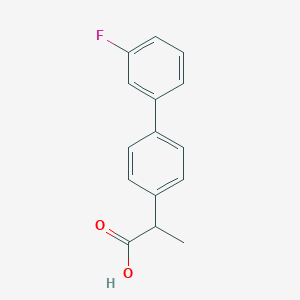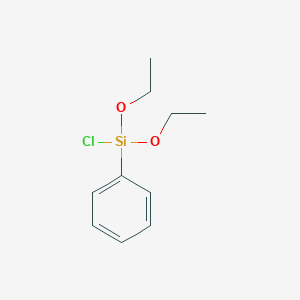![molecular formula C25H38N2O6 B101991 methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate CAS No. 15939-53-4](/img/structure/B101991.png)
methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a derivative of a natural product called bafilomycin A1, which is known for its ability to inhibit lysosomal acidification. In
科学研究应用
Methyl (methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate has been studied for its potential therapeutic applications in several areas, including cancer, infectious diseases, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit autophagy and induce apoptosis in cancer cells. In infectious disease research, it has been shown to inhibit the replication of certain viruses, such as dengue virus and Zika virus. In neurodegenerative disorder research, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
作用机制
The mechanism of action of methyl (methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate involves the inhibition of lysosomal acidification, which leads to the accumulation of autophagosomes and the inhibition of autophagy. Autophagy is a cellular process that involves the degradation of damaged or unwanted cellular components. Inhibition of autophagy can lead to the accumulation of damaged cellular components and the induction of apoptosis.
生化和生理效应
Methyl (methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate has been shown to have several biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit autophagy. In infectious disease models, it has been shown to inhibit viral replication. In animal models of neurodegenerative disorders, it has been shown to improve cognitive function.
实验室实验的优点和局限性
One advantage of using methyl (methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate in lab experiments is its ability to inhibit lysosomal acidification and induce apoptosis in cancer cells. However, one limitation is that it may not be effective against all types of cancer cells. Additionally, the compound may have off-target effects that could limit its usefulness in certain applications.
未来方向
There are several future directions for research on methyl (methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate. One direction is to explore its potential therapeutic applications in other areas, such as autoimmune diseases and metabolic disorders. Another direction is to investigate its mechanism of action in more detail, including its effects on other cellular pathways. Finally, research could focus on developing more effective derivatives of this compound with improved pharmacological properties.
合成方法
The synthesis of methyl (methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate involves several steps, including the protection of the carboxylic acid group, the formation of an amide bond, and the deprotection of the carboxylic acid group. The final product is obtained through a condensation reaction between a protected amino acid and a protected dipeptide.
属性
CAS 编号 |
15939-53-4 |
|---|---|
产品名称 |
methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate |
分子式 |
C25H38N2O6 |
分子量 |
462.6 g/mol |
IUPAC 名称 |
methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C25H38N2O6/c1-4-5-6-7-8-9-13-16-22(28)26-20(18-23(29)32-2)24(30)27-21(25(31)33-3)17-19-14-11-10-12-15-19/h10-12,14-15,20-21H,4-9,13,16-18H2,1-3H3,(H,26,28)(H,27,30)/t20-,21-/m0/s1 |
InChI 键 |
UPFSNKPFFUZUMI-SFTDATJTSA-N |
手性 SMILES |
CCCCCCCCCC(=O)N[C@@H](CC(=O)OC)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC |
SMILES |
CCCCCCCCCC(=O)NC(CC(=O)OC)C(=O)NC(CC1=CC=CC=C1)C(=O)OC |
规范 SMILES |
CCCCCCCCCC(=O)NC(CC(=O)OC)C(=O)NC(CC1=CC=CC=C1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



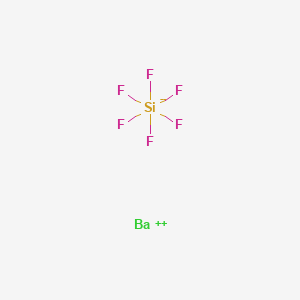
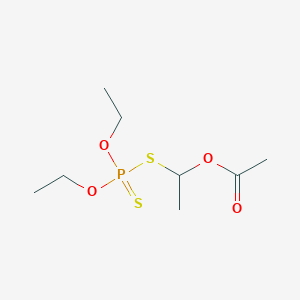
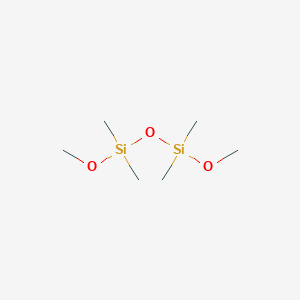
![4-[1-(4-Hydroxyphenyl)pentyl]phenol](/img/structure/B101919.png)

